![molecular formula C15H14F3N3O2 B5303465 N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5303465.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as BDF-6109, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine exerts its pharmacological effects by inhibiting the PDE10A enzyme, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to the modulation of various intracellular signaling pathways that are involved in the regulation of neuronal function and behavior.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced dopamine release, and improved cognitive function in animal models. It has also been found to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its selectivity towards the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of Huntington's disease, which is a neurodegenerative disorder characterized by the loss of striatal neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease. Another potential application of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of schizophrenia, which is a complex neuropsychiatric disorder characterized by positive and negative symptoms. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been found to have antipsychotic effects in animal models of schizophrenia. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in human clinical trials.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a novel compound that has shown promising results in various scientific research applications. It has been found to be a potent and selective inhibitor of the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. Further research is needed to determine the full potential of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves several steps, including the reaction of 2-aminopyrimidine with 3,3,3-trifluoropropylamine and subsequent reaction with 1,3-benzodioxole-5-carboxaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. PDE10A inhibition has been implicated in the treatment of various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)5-3-11-4-6-19-14(21-11)20-8-10-1-2-12-13(7-10)23-9-22-12/h1-2,4,6-7H,3,5,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQPTKNFDMQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CC(=N3)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.